

comparative analysis of the corrosion inhibition efficiency of thiazole derivatives

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Compound of Interest

Compound Name: 4-(4-Pyridinyl)thiazole-2-thiol

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A Comparative Analysis of Thiazole Derivatives as Corrosion Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of the corrosion inhibition efficiency of various thiazole derivatives. This document summarizes quantitative data from multiple studies, outlines detailed experimental protocols, and presents visual representations of inhibition mechanisms and experimental workflows to offer an objective resource for evaluating the performance of these compounds.

Thiazole derivatives have emerged as a significant class of organic corrosion inhibitors due to their molecular structure, which includes heteroatoms (nitrogen and sulfur) and a π -electron system in an aromatic ring.[1][2] These features facilitate the adsorption of the molecules onto metal surfaces, forming a protective barrier that mitigates corrosion.[2] This guide focuses on their performance in acidic environments, a common challenge in industrial processes.

Comparative Performance Data of Thiazole Derivatives

The corrosion inhibition efficiency of thiazole derivatives is influenced by factors such as their chemical structure, concentration, the type of metal, and the nature of the corrosive medium.

The following tables summarize the performance of several thiazole derivatives on mild steel and copper in hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions.

Table 1: Corrosion Inhibition Efficiency on Mild Steel in 1 M HCl

Thiazole Derivative	Concentration	Temperature (°C)	Inhibition Efficiency (%)	Reference
2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole (APNT)	500 ppm	30	98.1	[3] [4] [5]
2-Amino-4-phenylthiazole (APT)	500 ppm	30	94.74	[3] [5]
4-(pyridin-4-yl)thiazol-2-amine (PTA)	0.2 mM	Not Specified	96.06	[6]
2-Amino-4-(4-methoxyphenyl)-thiazole	2.5 mM	Not Specified	91	[6]
Thiazole-4-carboxaldehyde (TCA)	Not Specified	25	Not Specified (Good)	[1]
2-Amino-4-(p-tolyl)thiazole (APT)	Not Specified	25	Not Specified (Good)	[1]
2-Methoxy-1,3-thiazole (MTT)	Not Specified	25	Not Specified (Good)	[1]

Table 2: Corrosion Inhibition Efficiency on Mild Steel in H₂SO₄

Thiazole Derivative	Acid Conc.	Inhibitor Conc.	Temperature (°C)	Inhibition Efficiency (%)	Reference
2-Amino-5-mercapto-1,3,4-thiadiazole (2A5MT)	1 M	10.0 mM	Not Specified	97.1	[6]
2-(4-Morpholinothio)benzothiazole (MB)	0.5 M	1 mM	25	94	[7]

Table 3: Corrosion Inhibition Efficiency on Copper

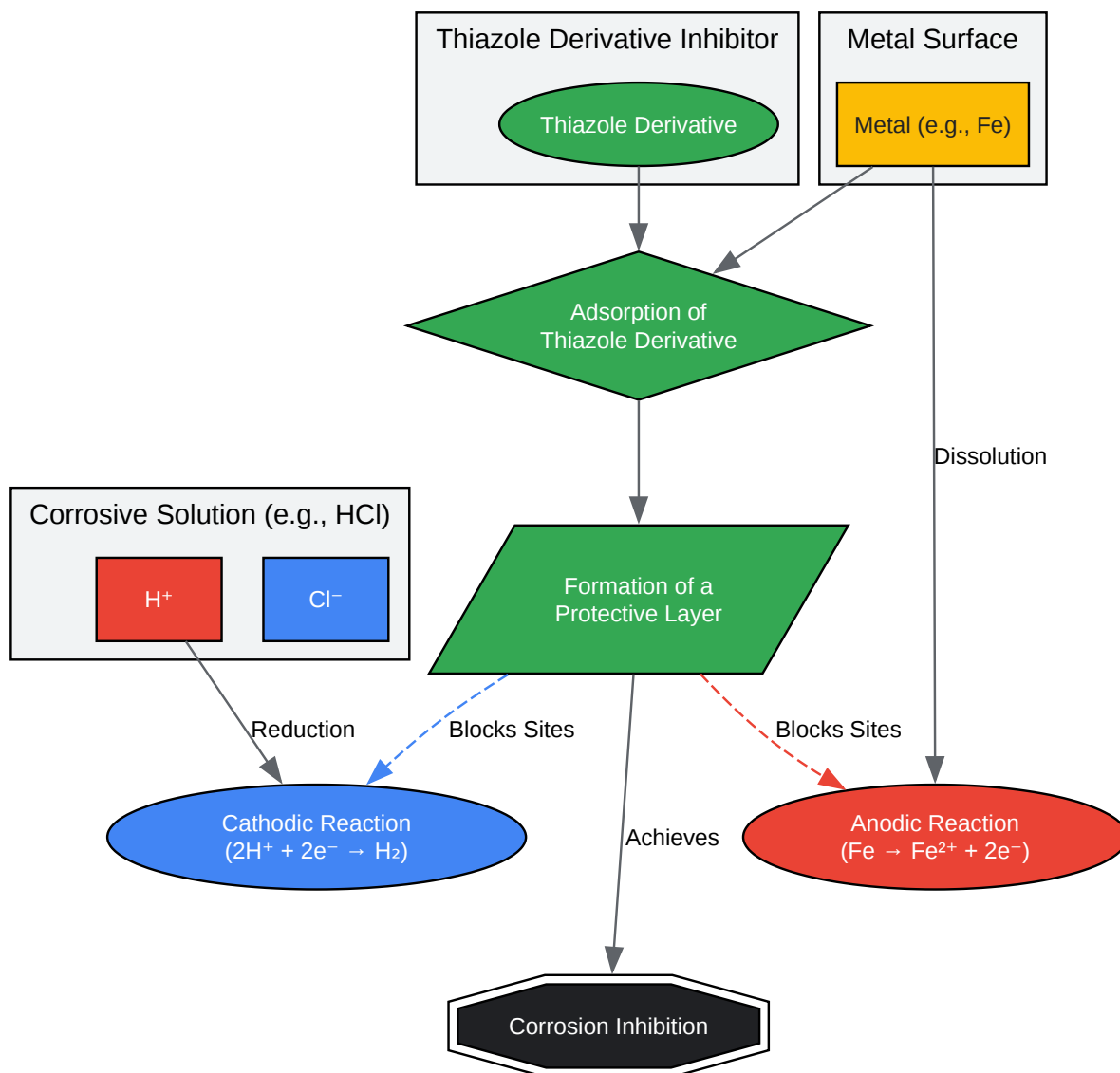
Thiazole Derivative	Acid & Conc.	Inhibitor Conc.	Temperature (°C)	Inhibition Efficiency (%)	Reference
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA)	1 M HNO ₃	15 µM	25	92.5	[8]
5-(4'-isopropylbenzylidene)-2,4-dioxotetrahydro-1,3-thiazole (5-IPBDT)	0.1 M Na ₂ SO ₄ (acidic)	Not Specified	Not Specified	High	[9]
5-benzylidene-2,4-dioxotetrahydro-1,3-thiazole (5-BDT)	0.1 M Na ₂ SO ₄ (acidic)	Not Specified	Not Specified	Good	[9]
Ethyl-2-aminothiazole-4-carboxylate	1 M HCl	Not Specified	40	High	[10]

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by thiazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through two main types of interactions:

- Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
- Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms (N, S) of the thiazole ring and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond.

The adsorbed layer of the inhibitor acts as a barrier, isolating the metal surface from the corrosive environment and thereby reducing the rate of corrosion. Most studies indicate that the adsorption of thiazole derivatives on metal surfaces follows the Langmuir adsorption isotherm.^{[1][2]} Many thiazole derivatives act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.^{[2][11]}



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Caption: Mechanism of corrosion inhibition by thiazole derivatives.

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of gravimetric and electrochemical techniques.

Weight Loss Method

This is a straightforward and widely used method to determine the corrosion rate.

- **Specimen Preparation:** Metal coupons of a specific dimension are mechanically polished with different grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.[12][13] The initial weight of each coupon is accurately recorded.
- **Immersion Test:** The pre-weighed coupons are immersed in the corrosive solution with and without various concentrations of the thiazole derivative inhibitor for a specified period.[12][14]
- **Corrosion Rate Calculation:** After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).[15][16]

Potentiodynamic Polarization

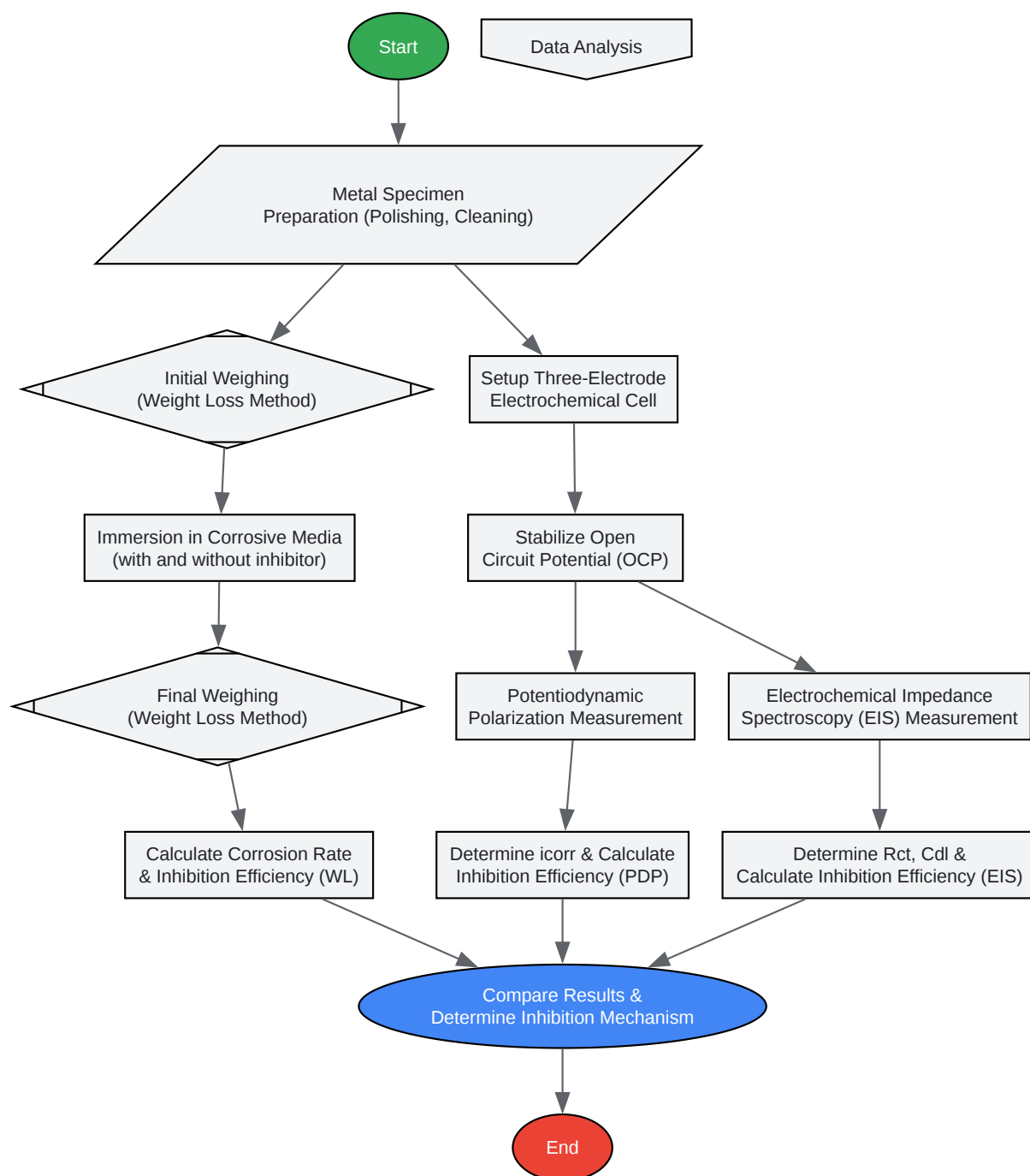
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.

- **Electrochemical Cell Setup:** A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a reference electrode such as a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[17][18][19]
- **Measurement:** The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is achieved. Then, the potential is scanned from a cathodic potential to an anodic potential relative to the OCP.[18][19]
- **Data Analysis:** The resulting polarization curve (Tafel plot) is used to determine the corrosion potential (E_{corr}), corrosion current density (i_{corr}), and Tafel slopes. The inhibition efficiency is calculated from the i_{corr} values.[20]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.

- Experimental Setup: The same three-electrode cell as in potentiodynamic polarization is used.[\[21\]](#)[\[22\]](#)
- Measurement: A small amplitude AC voltage is applied to the system at the OCP over a wide range of frequencies.[\[22\]](#)[\[23\]](#)
- Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_{ct}) and the double-layer capacitance (C_{dl}).[\[24\]](#) An increase in R_{ct} and a decrease in C_{dl} indicate effective inhibition.[\[25\]](#)



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Caption: Experimental workflow for evaluating corrosion inhibitors.

Conclusion

Thiazole derivatives demonstrate significant potential as effective corrosion inhibitors for various metals in acidic environments. Their performance is closely linked to their molecular structure, which allows for strong adsorption onto the metal surface. The selection of an appropriate thiazole derivative for a specific application will depend on the operational conditions, including the type of metal, the nature and concentration of the corrosive medium, and the temperature. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of the inhibition efficiencies of these compounds.

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